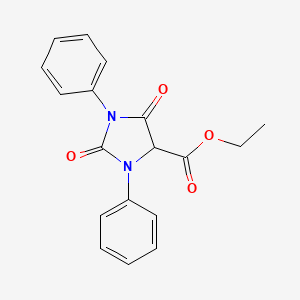
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₈H₁₆N₂O₄. It is known for its unique structure, which includes an imidazolidine ring substituted with phenyl groups and an ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate typically involves the reaction of 2-(phenylamino)malonic acid diethyl ester with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product . The reaction can be summarized as follows:
Reactants: 2-(phenylamino)malonic acid diethyl ester and phenyl isocyanate.
Conditions: Mild temperature, presence of a base (e.g., triethylamine).
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of imides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can be compared with similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.
Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
The uniqueness of this compound lies in its specific imidazolidine ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
56598-97-1 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChIキー |
PZQFVUZSLOYVAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


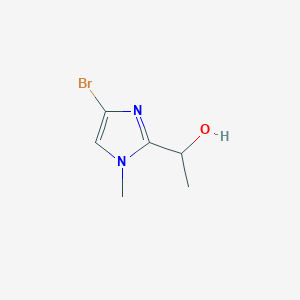
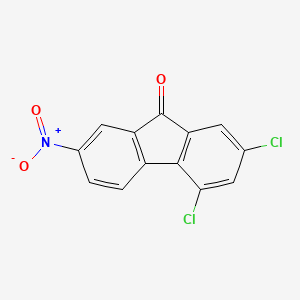

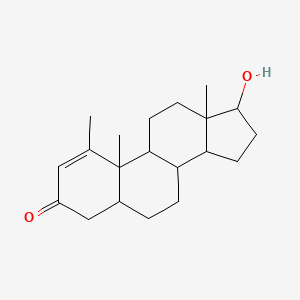

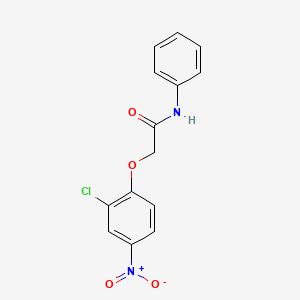
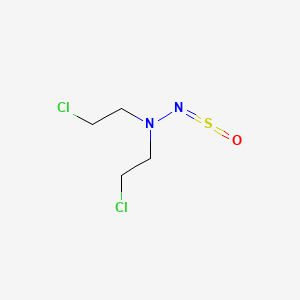
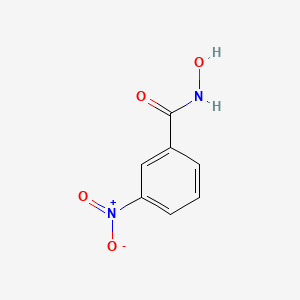
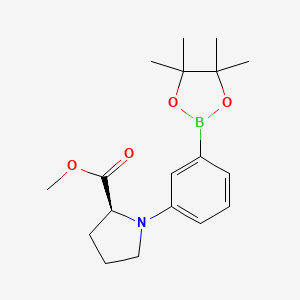
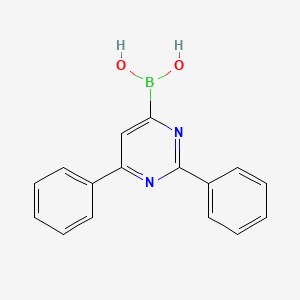



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
